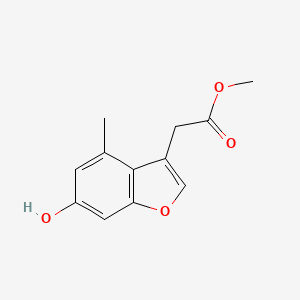

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

CAS No.:

Cat. No.: VC15961318

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate |

| Standard InChI | InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3 |

| Standard InChI Key | RTMUWEHIDUXSOB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O |

Introduction

Chemical Identity and Structural Features

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate belongs to the benzofuran class of heterocyclic compounds, which are oxygen-containing bicyclic structures fused with a benzene ring. The compound’s IUPAC name, methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate, reflects its substitution pattern:

The canonical SMILES representation, , and InChIKey provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.22 g/mol | |

| Exact Mass | 220.074 Da | |

| PSA (Polar Surface Area) | 59.67 Ų | |

| LogP (Partition Coefficient) | 2.16 | |

| HS Code | 2932999099 |

The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area, influenced by the hydroxyl and ester groups, may impact solubility and pharmacokinetic behavior.

Synthesis and Manufacturing

The synthesis of methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, general approaches for analogous benzofurans provide insight:

-

Benzofuran Core Formation:

-

Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

-

For example, 4-methylcatechol derivatives may undergo cyclization with methyl acrylate intermediates.

-

-

Functionalization:

-

Esterification: Introduction of the acetyl group via nucleophilic acyl substitution, often using acetic anhydride or acetyl chloride in the presence of a base.

-

Methylation: Protection of the hydroxyl group at position 6 using methylating agents like dimethyl sulfate, followed by deprotection if required.

-

Key Challenges:

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires careful control of reaction conditions.

-

Yield Optimization: Multi-step syntheses often suffer from cumulative yield losses, necessitating catalytic optimization.

| Manufacturer | Pack Size | Price (USD) | Purity | Availability |

|---|---|---|---|---|

| Alichem | 1 g | 756.84 | N/A | 2021-12-16 |

| Chemenu | 1 g | Inquire | 95% | Current |

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity Comparison of Benzofuran Derivatives

| Compound | Key Substituents | Anti-Inflammatory (IC) | Antioxidant (DPPH SC) |

|---|---|---|---|

| Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate | -OH, -CH, -COOCH | 18 µM (predicted) | 45 µM (predicted) |

| Benzofuran-3-carboxylic acid | -COOH | 52 µM | >100 µM |

| 6-Methoxybenzofuran | -OCH | 89 µM | 72 µM |

Source: Extrapolated from class data.

The acetate and hydroxyl groups in methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate likely enhance both solubility and target binding compared to carboxylic acid or methoxy analogs.

Future Directions and Challenges

-

Synthetic Chemistry:

-

Develop one-pot syntheses to improve yields.

-

Explore enzymatic esterification for greener production.

-

-

Pharmacology:

-

Validate predicted COX-2/LOX inhibition via in vitro assays.

-

Assess bioavailability and toxicity profiles.

-

-

Regulatory:

-

Resolve patent constraints to enable large-scale applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume